molecular formula C13H10Cl2N2O3 B11788448 Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No.: B11788448
M. Wt: 313.13 g/mol
InChI Key: ZXLBULFJWSZYOM-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group, a formyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-(3,5-Dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Ethyl 1-(3,5-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s formyl group and pyrazole ring may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar 3,5-dichlorophenyl group but different core structure.

    2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with similar phenyl substitution but different functional groups.

Uniqueness

Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10Cl2N2O3

Molecular Weight

313.13 g/mol

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-4-formylpyrazole-3-carboxylate

InChI

InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)11-4-9(14)3-10(15)5-11/h3-7H,2H2,1H3

InChI Key

ZXLBULFJWSZYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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